2-Chloro-3-(3-fluoro-4-methylphenyl)-1-propene
Overview
Description
2-Chloro-3-(3-fluoro-4-methylphenyl)-1-propene is an organic compound that features a chloro group, a fluoro group, and a methyl group attached to a phenyl ring, with a propene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(3-fluoro-4-methylphenyl)-1-propene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methylbenzene and allyl chloride.
Halogenation: The first step involves the chlorination of 3-fluoro-4-methylbenzene to introduce the chloro group at the desired position.
Allylation: The chlorinated intermediate is then subjected to an allylation reaction with allyl chloride under suitable conditions, such as the presence of a base like potassium carbonate, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(3-fluoro-4-methylphenyl)-1-propene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The propene chain can be oxidized to form epoxides or diols.
Reduction Reactions: The compound can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of azides or thiols.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of the corresponding alkane.
Scientific Research Applications
2-Chloro-3-(3-fluoro-4-methylphenyl)-1-propene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential as a precursor in the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(3-fluoro-4-methylphenyl)-1-propene involves its interaction with molecular targets through its functional groups. The chloro and fluoro groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The propene chain provides a site for further chemical modifications, enhancing its versatility in different applications.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methylphenyl isocyanate: Similar in structure but contains an isocyanate group instead of a propene chain.
2-Chloro-4-fluoro-1-methylbenzene: Similar aromatic structure but lacks the propene chain.
Uniqueness
2-Chloro-3-(3-fluoro-4-methylphenyl)-1-propene is unique due to the combination of its functional groups and the propene chain, which provides distinct reactivity and potential for diverse applications compared to its analogs.
Properties
IUPAC Name |
4-(2-chloroprop-2-enyl)-2-fluoro-1-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF/c1-7-3-4-9(5-8(2)11)6-10(7)12/h3-4,6H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZTWGRCHNEKFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=C)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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